Benzyl tert-butyl imidodicarbonate CAS 120542-13-4
Benzyl tert-butyl imidodicarbonate CAS 120542-13-4
An In-Depth Technical Guide to Benzyl tert-butyl imidodicarbonate (CAS 120542-13-4)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Benzyl tert-butyl imidodicarbonate, a sophisticated reagent pivotal in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and strategic applications, with a focus on the principles of orthogonal protection in complex molecular architecture.
Introduction: The Strategic Advantage of Orthogonal Protection
In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the ability to selectively mask and unmask reactive functional groups is paramount. Benzyl tert-butyl imidodicarbonate (C₁₃H₁₇NO₄) emerges as a powerful tool, offering a unique solution for the protection of primary amines. Its structure incorporates both a benzyloxycarbonyl (Cbz) and a tert-butyloxycarbonyl (Boc) group linked to the same nitrogen atom.
This dual-functionality is the cornerstone of its utility. The Cbz and Boc groups are "orthogonal," meaning one can be removed under conditions that leave the other intact. The Boc group is labile to acid, while the Cbz group is cleaved by hydrogenolysis.[1][2][3] This allows for the sequential and controlled unveiling of a nitrogen nucleophile, a critical capability in the synthesis of complex amines, peptides, and heterocyclic scaffolds that form the backbone of many modern therapeutics.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of Benzyl tert-butyl imidodicarbonate are confirmed through a combination of physical and spectroscopic data.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 120542-13-4 |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Solubility | Soluble in organic solvents such as Dichloromethane, Tetrahydrofuran, and Ethyl Acetate. |
Note: Specific values for melting and boiling points are not consistently reported in standard literature and should be determined empirically for each batch.
Spectroscopic Data Interpretation
The structural features of Benzyl tert-butyl imidodicarbonate give rise to a distinct spectroscopic fingerprint. While a specific spectrum for the title compound is not available in the provided results, the expected data can be inferred from the analysis of its constituent parts and related structures.[4][5][6]
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¹H NMR: Key signals would include the characteristic singlet for the nine protons of the tert-butyl group (approx. δ 1.5 ppm), a singlet for the benzylic protons (approx. δ 5.2 ppm), and aromatic protons from the benzyl group (approx. δ 7.3-7.4 ppm).
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¹³C NMR: Resonances would be expected for the quaternary carbon and methyl carbons of the Boc group (approx. δ 80 ppm and δ 28 ppm, respectively), the benzylic carbon of the Cbz group (approx. δ 67 ppm), and the aromatic carbons. Two distinct carbonyl signals would also be present.
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Infrared (IR) Spectroscopy: The spectrum would be dominated by strong carbonyl (C=O) stretching bands characteristic of carbamates, typically in the range of 1700-1760 cm⁻¹. N-H stretching bands would be absent, confirming the di-protected nature of the imide nitrogen.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to confirm the exact mass of the molecular ion, providing definitive proof of its elemental composition.
Synthesis of Benzyl tert-butyl imidodicarbonate
An efficient synthesis for this reagent has been reported, starting from benzoyl isocyanate.[7] The general strategy involves the reaction of a Cbz-protected intermediate with a Boc-donating reagent. The following diagram outlines a conceptual synthetic pathway.
Caption: Conceptual workflow for the synthesis of Benzyl tert-butyl imidodicarbonate.
Mechanism of Action and Strategic Application
The core value of Benzyl tert-butyl imidodicarbonate lies in its ability to install two orthogonally-labile protecting groups onto a primary amine in a single step. This is followed by the selective removal of either group, dictating the subsequent synthetic pathway.
Protection of Primary Amines
The reagent reacts with primary amines (R-NH₂) under basic conditions. The imidodicarbonate acts as an efficient acylating agent, transferring both the Boc and Cbz moieties to the amine nitrogen, yielding a fully protected R-N(Boc)(Cbz) derivative.
Caption: Orthogonal protection and selective deprotection strategies.
Selective Deprotection: A Gateway to Divergent Synthesis
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Boc Group Removal (Acid-Labile): Treatment of the protected amine with a strong anhydrous acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol, selectively cleaves the Boc group.[8] The mechanism proceeds via protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide, leaving the Cbz group untouched. This pathway is invaluable when the subsequent reaction step requires basic or nucleophilic conditions under which the Cbz group is stable.
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Cbz Group Removal (Hydrogenolysis): The Cbz group is selectively removed via catalytic hydrogenolysis.[9][10] This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd on carbon) under an atmosphere of hydrogen gas. The benzyl C-O bond is reductively cleaved to yield toluene and a carbamic acid intermediate, which spontaneously decarboxylates to reveal the free amine. The Boc group is completely stable to these reductive conditions. This route is preferred when acid-sensitive functional groups are present elsewhere in the molecule.
Field-Proven Experimental Protocols
The following protocols are generalized methodologies. Researchers must optimize conditions based on the specific substrate and scale.
Protocol 1: General Protection of a Primary Amine
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Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or DCM).
-
Base Addition: Add a suitable base (e.g., Triethylamine, 1.2 eq. or Diisopropylethylamine, 1.2 eq.).
-
Reagent Addition: Cool the mixture to 0 °C and add a solution of Benzyl tert-butyl imidodicarbonate (1.1 eq.) in the same solvent dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of the Boc Group
-
Setup: Dissolve the N(Boc)(Cbz)-protected amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
-
Reaction: Stir the mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Purification: Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product, dry the organic layer, and concentrate. Further purification may be required.
Protocol 3: Selective Deprotection of the Cbz Group
-
Setup: Dissolve the N(Boc)(Cbz)-protected amine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting Boc-protected amine is often pure enough for the next step, but can be purified by chromatography if necessary.
Safety and Handling
Adherence to safety protocols is non-negotiable. Users should always consult the latest Safety Data Sheet (SDS) before handling.[11][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.
Conclusion
Benzyl tert-butyl imidodicarbonate is more than a mere reagent; it is a strategic asset for the synthetic chemist. By enabling the facile and orthogonal protection of primary amines, it provides a robust platform for divergent synthesis, allowing for the controlled and sequential elaboration of complex molecular frameworks. Its application in academic research and industrial drug development underscores its importance in creating the next generation of functional molecules and therapeutic agents.
References
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Felpin, F.-X., & Fouquet, E. (2010). A Useful, Sustainable and Mild Protocol for Palladium-Catalyzed Hydrogenation and for the Hydrogenolysis of O-Benzyl Ethers. European Journal of Organic Chemistry, 2010(26), 12440-12445. Available from: [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14731-14745. Available from: [Link]
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Scilit. (n.d.). Synthesis and use of benzyl tert-butyl iminodicarbonate, a versatile reagent for the preparation of amines. Available from: [Link]
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Wikipedia. (n.d.). Di-tert-butyl-iminodicarboxylate. Available from: [Link]
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Wikipedia. (n.d.). Protecting group. Available from: [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available from: [Link]
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